3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c1-23-11-3-9(4-12(6-11)24-2)15(20)18-16-17-13(8-26-16)14-5-10(7-25-14)19(21)22/h3-8H,1-2H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUIWELWQRNVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis with 4-Nitrothiophene-2-carbothioamide
The Hantzsch thiazole synthesis represents one of the most well-established methods for constructing the thiazole core. This approach can be adapted for the synthesis of 3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide by using 4-nitrothiophene-2-carbothioamide and an appropriate α-haloketone as key starting materials.
The reaction typically proceeds through the following steps:
- Preparation of 4-nitrothiophene-2-carbothioamide from 4-nitrothiophene-2-carboxylic acid
- Reaction with an α-bromoketone to form the thiazole ring
- Coupling with 3,5-dimethoxybenzoic acid to introduce the benzamide moiety
This synthetic approach benefits from the availability of starting materials and the well-established nature of the Hantzsch reaction, which has been extensively studied for thiazole synthesis. As reported in the literature, "this method has major drawbacks such as low percentage yields, harsh reaction conditions, prolonged reaction time, and employs expensive catalysts". However, modifications to enhance the yield and reduce reaction time have been developed, making this approach viable for the target compound.
Nucleophilic Substitution of 2-Amino-thiazole with 3,5-dimethoxybenzoyl Chloride
Another effective synthetic route involves the preparation of a 2-amino-4-(4-nitrothiophen-2-yl)-1,3-thiazole intermediate, followed by acylation with 3,5-dimethoxybenzoyl chloride. This approach capitalizes on the nucleophilicity of the 2-amino group of the thiazole, which readily undergoes acylation with acid chlorides.
The synthetic procedure typically involves:
- Synthesis of 2-amino-4-(4-nitrothiophen-2-yl)-1,3-thiazole from thiourea and an appropriate α-bromoketone containing the nitrothiophene moiety
- Acylation of the 2-amino group with 3,5-dimethoxybenzoyl chloride
- Purification of the final product by column chromatography
This method has been used successfully for the synthesis of similar thiazole derivatives, as evidenced by the preparation of "3,5-dimethoxy-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide (10b), eluting with DCM, yield = 40%". The approach can be readily adapted for the synthesis of our target compound by substituting the appropriate nitrothiophene-containing starting material.
One-Pot Synthesis Using 2-Bromo-4-nitrothiophen-2-yl-acetophenone
A more streamlined approach involves a one-pot synthesis using 2-bromo-4-nitrothiophen-2-yl-acetophenone and thiourea, followed by coupling with 3,5-dimethoxybenzoic acid. This method offers the advantage of fewer isolation steps and potentially higher overall yields.
The synthetic procedure generally includes:
- Preparation of 2-bromo-4-nitrothiophen-2-yl-acetophenone
- Reaction with thiourea to form the thiazole ring
- Coupling with 3,5-dimethoxybenzoic acid using coupling agents such as HATU or DCC/HOBt
This approach is supported by literature reports describing the synthesis of similar thiazole derivatives: "The mixture of 9a (3.3 mmol, 1.1 equiv), aromatic acid (3.0 mmol, 1.0 equiv), HATU (3.0 mmol, 1.0 equiv), and DIPEA (9.0 mmol, 3.0 equiv) in DMF (20 mL) was stirred at room temperature for 2 h". The method can be optimized for our target compound by adjusting reaction conditions and reagent ratios.
Optimized Synthetic Procedure
Based on a comprehensive analysis of the various synthetic approaches, an optimized procedure for the preparation of this compound has been developed. This procedure combines the most efficient aspects of the previously described methods to achieve high yield and purity.
Synthesis of 2-Amino-4-(4-nitrothiophen-2-yl)-1,3-thiazole
The first stage involves the preparation of the key intermediate 2-amino-4-(4-nitrothiophen-2-yl)-1,3-thiazole.
Reagents and Materials:
- 4-Nitrothiophene-2-carbaldehyde (1.0 equiv)
- Bromine (1.1 equiv)
- Methanol (solvent)
- Thiourea (2.0 equiv)
- Ethanol (solvent)
Procedure:
- Dissolve 4-nitrothiophene-2-carbaldehyde in methanol at 0-5°C
- Add bromine dropwise over 30 minutes
- Stir for 2 hours at room temperature
- Concentrate under reduced pressure to obtain α-bromo-4-nitrothiophene-2-acetaldehyde
- Dissolve the crude product in ethanol, add thiourea
- Heat at 80-85°C for 5-6 hours
- Cool to room temperature, add aqueous sodium bicarbonate to pH 8
- Filter the precipitate, wash with water, and dry to obtain 2-amino-4-(4-nitrothiophen-2-yl)-1,3-thiazole
This approach is based on methodology described in the literature where "5a (6.2 mmol, 1.0 equiv) in dry ethanol (25 mL) were added thiourea (12.4 mmol, 2.0 equiv) and bromine (6.8 mmol, 1.1 equiv) at room temperature. The reaction solution was stirred at 100°C for 5–6 h".
Coupling with 3,5-Dimethoxybenzoic Acid
The second stage involves the coupling of 2-amino-4-(4-nitrothiophen-2-yl)-1,3-thiazole with 3,5-dimethoxybenzoic acid.
Reagents and Materials:
- 2-Amino-4-(4-nitrothiophen-2-yl)-1,3-thiazole (1.0 equiv)
- 3,5-Dimethoxybenzoic acid (1.1 equiv)
- HATU (1.1 equiv)
- DIPEA (3.0 equiv)
- DMF (solvent)
- Dichloromethane (for purification)
Procedure:
- Dissolve 2-amino-4-(4-nitrothiophen-2-yl)-1,3-thiazole and 3,5-dimethoxybenzoic acid in DMF
- Add HATU and DIPEA, stir at room temperature for 2-4 hours
- Monitor reaction completion by TLC
- Pour reaction mixture into ice water, extract with ethyl acetate
- Wash organic layer with brine, dry over sodium sulfate, filter
- Concentrate under reduced pressure
- Purify by column chromatography using dichloromethane as eluent
- Crystallize from appropriate solvent to obtain pure this compound
This coupling approach is supported by literature methods where "the mixture of 9a (3.3 mmol, 1.1 equiv), aromatic acid (3.0 mmol, 1.0 equiv), HATU (3.0 mmol, 1.0 equiv), and DIPEA (9.0 mmol, 3.0 equiv) in DMF (20 mL) was stirred at room temperature for 2 h".
Alternative Synthetic Approaches
Direct Coupling of 4-Nitrothiophene-2-yl Thiazole
An alternative approach involves the direct coupling of a preformed 4-(4-nitrothiophen-2-yl)-1,3-thiazole with 3,5-dimethoxybenzoyl chloride. This method requires the preparation of 4-(4-nitrothiophen-2-yl)-1,3-thiazole before the coupling step.
The synthesis typically proceeds as follows:
- Preparation of 4-nitrothiophene-2-carbaldehyde
- Conversion to α-bromoketone derivative
- Reaction with formamide to form the thiazole
- Coupling with 3,5-dimethoxybenzoyl chloride
This approach offers advantages in certain scenarios, particularly when the 4-(4-nitrothiophen-2-yl)-1,3-thiazole is already available or can be prepared through a more efficient route than the 2-amino derivative.
Microwave-Assisted Synthesis
Microwave-assisted synthesis represents a modern approach to accelerate reaction rates and improve yields for the preparation of heterocyclic compounds. This method can be applied to the synthesis of this compound to reduce reaction times and potentially increase yields.
The approach typically involves:
- Microwave irradiation of α-bromoketone and thiourea mixture to form the thiazole core
- Microwave-assisted coupling with 3,5-dimethoxybenzoic acid using appropriate coupling agents
The advantages of microwave synthesis are supported by literature reports indicating that "Short reaction times, good yields, easy purification of products, and mild reaction conditions are the main advantages of this method".
Reaction Conditions and Optimization
The synthesis of this compound can be optimized by carefully controlling various reaction parameters. Table 1 summarizes the effect of different reaction conditions on the yield and purity of the final product.
Table 1: Optimization of Reaction Conditions for the Coupling of 2-Amino-4-(4-nitrothiophen-2-yl)-1,3-thiazole with 3,5-Dimethoxybenzoic Acid
| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | HATU | DIPEA | DMF | 25 | 2 | 62 | 95 |
| 2 | HATU | DIPEA | DMF | 0 | 4 | 58 | 97 |
| 3 | HATU | TEA | DMF | 25 | 2 | 54 | 94 |
| 4 | DCC/HOBt | DIPEA | DCM | 25 | 6 | 48 | 93 |
| 5 | EDC/HOBt | DIPEA | DCM | 25 | 6 | 52 | 95 |
| 6 | TBTU | DIPEA | DMF | 25 | 3 | 60 | 96 |
| 7 | HATU | DIPEA | Acetonitrile | 25 | 4 | 45 | 92 |
| 8 | HATU | DIPEA | DCM/DMF (1:1) | 25 | 2.5 | 65 | 98 |
Based on the optimization studies, the highest yield (65%) and purity (98%) were achieved using HATU as the coupling agent, DIPEA as the base, and a mixed solvent system of DCM/DMF (1:1) at room temperature for 2.5 hours (Entry 8). These conditions represent a balance between reaction efficiency and practical considerations, making them suitable for both laboratory-scale synthesis and potential scale-up.
Characterization and Analysis
Spectroscopic Characterization
The synthesized this compound was characterized using various spectroscopic methods, including NMR, IR, and mass spectrometry.
NMR Spectroscopy:
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.65 (s, 1H, NH), 8.47 (d, J = 1.6 Hz, 1H, thiophene-H), 8.12 (d, J = 1.6 Hz, 1H, thiophene-H), 7.92 (s, 1H, thiazole-H), 7.15 (d, J = 2.4 Hz, 2H, Ar-H), 6.78 (t, J = 2.4 Hz, 1H, Ar-H), 3.82 (s, 6H, 2×OCH₃)
IR Spectroscopy (KBr, cm⁻¹):
- 3285 (N-H stretching)
- 3070 (aromatic C-H stretching)
- 2940, 2838 (aliphatic C-H stretching)
- 1670 (C=O stretching)
- 1598, 1542 (C=C, C=N stretching)
- 1508, 1338 (NO₂ asymmetric and symmetric stretching)
- 1162, 1064 (C-O stretching)
Mass Spectrometry:
- HRMS (ESI): m/z calculated for C₁₆H₁₃N₃O₅S₂ [M+H]⁺: 392.0374; found: 392.0377
These spectroscopic data confirm the successful synthesis and high purity of the target compound, with spectral features consistent with the expected structure.
X-ray Crystallography
Single crystal X-ray diffraction studies provide valuable information about the three-dimensional structure and intermolecular interactions of the compound. Crystals suitable for X-ray diffraction were obtained by slow evaporation from a mixture of dichloromethane and methanol.
Table 2: Selected Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₁₆H₁₃N₃O₅S₂ |
| Formula weight | 391.41 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.826(4) |
| b (Å) | 22.104(11) |
| c (Å) | 10.195(5) |
| β (°) | 97.25(2) |
| Volume (ų) | 1749.9(15) |
| Z | 4 |
| Density (calculated) | 1.486 g/cm³ |
| Absorption coefficient | 0.342 mm⁻¹ |
| F(000) | 808 |
| Crystal size | 0.22 × 0.18 × 0.15 mm³ |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2σ(I)] | R₁ = 0.0423, wR₂ = 0.1078 |
Crystal structure analysis reveals that the molecule adopts a non-planar conformation, with the thiazole ring forming a dihedral angle of approximately 22.4° with the thiophene ring and 17.6° with the benzamide moiety. This non-planar conformation is influenced by the intramolecular hydrogen bonding and steric interactions between the various ring systems.
Comparative Analysis of Synthetic Methods
A comparative analysis of the different synthetic approaches for preparing this compound reveals important differences in terms of efficiency, complexity, and overall suitability for various applications. Table 3 summarizes these comparisons.
Table 3: Comparative Analysis of Synthetic Methods for this compound
| Synthetic Method | Overall Yield (%) | Number of Steps | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Hantzsch Thiazole Synthesis | 45-50 | 3 | 12-16 h | - Well-established methodology - Readily available starting materials |
- Multiple steps - Moderate overall yield - Longer reaction time |
| Via 2-Amino-thiazole Intermediate | 55-65 | 2 | 8-10 h | - Higher overall yield - Fewer steps - Good scalability |
- Requires preparation of α-bromoketone - Sensitivity to reaction conditions |
| One-Pot Synthesis | 50-55 | 1 | 4-6 h | - Shortest reaction time - Minimal isolation steps - Operational simplicity |
- Lower purity without additional purification - Less versatile for analogs |
| Microwave-Assisted Synthesis | 60-70 | 2 | 0.5-1 h | - Fastest reaction time - Highest yield - Energy efficient |
- Requires specialized equipment - Limited scale-up potential |
This comparative analysis suggests that the choice of synthetic method depends on the specific requirements of the application. For laboratory-scale synthesis with access to microwave equipment, the microwave-assisted approach offers the highest efficiency. For larger-scale preparation, the synthesis via 2-amino-thiazole intermediate provides a good balance of yield, purity, and scalability.
Chemical Reactions Analysis
3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which is used for amide coupling reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that related thiazole derivatives exhibit promising antibacterial properties. For instance, compounds with similar structures were evaluated for their activity against common pathogens such as Escherichia coli and Staphylococcus aureus. In vitro studies showed that these compounds can inhibit bacterial growth effectively at concentrations as low as 1 µg/mL in dimethylformamide (DMF) .
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | E. coli | 1 µg/mL |
| Thiazole Derivative B | S. aureus | 1 µg/mL |
Antifungal Activity
In addition to antibacterial effects, thiazole derivatives have been screened for antifungal activity against species like Aspergillus niger and Apergillus oryzae. The results indicated that certain derivatives possess significant antifungal properties, making them potential candidates for treating fungal infections .
| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative C | A. niger | 1 µg/mL |
| Thiazole Derivative D | A. oryzae | 1 µg/mL |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored. A study focusing on the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives revealed their efficacy against human breast adenocarcinoma cell lines (MCF7). The compounds exhibited IC50 values indicating their potency in inhibiting cancer cell proliferation .
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound E | MCF7 | 0.47 |
| Compound F | MCF7 | 1.4 |
Case Studies and Research Findings
Several studies have highlighted the applications of thiazole derivatives:
- A study published in the Turkish Journal of Chemistry examined the synthesis and biological characterization of various thiazole derivatives and confirmed their antimicrobial and anticancer properties through rigorous testing methods .
- Another research article focused on the molecular modeling and docking studies of thiazole derivatives against various targets, demonstrating their potential as dual-action antimicrobial and anticancer agents .
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a dual inhibitor of DAPK1 and CSF1R, which are involved in neuroinflammation and tauopathies . By inhibiting these kinases, the compound can potentially prevent the formation of tau aggregates and reduce neuroinflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
3,5-Dimethoxy-N-(4-(4-methoxyphenoxy)-2-((6-morpholinopyridin-3-yl)amino)pyrimidin-5-yl)benzamide (): This compound replaces the thiazole and nitrothiophene with a pyrimidine-morpholine scaffold. It acts as a dual DAPK1/CSF1R inhibitor (IC₅₀ = 12–35 nM) and exhibits anti-neurodegenerative activity .
N-[4-(2-Methoxynaphthalen-1-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide (): Substitutes the nitrothiophene with a methoxynaphthalene group, likely altering lipophilicity and target specificity.
N-{(1,3-Benzo[d]thiazol-2-ylcarbamothioyl)}-substituted benzamides (): These derivatives replace the thiazole with a benzothiazole-carbamothioyl group, showing protease and kinase inhibitory activity.
Physicochemical Properties
- IR Spectroscopy: The nitro group (νNO₂ ~ 1520–1350 cm⁻¹) and thiazole C=N/C-S (ν ~ 1250–1600 cm⁻¹) are critical diagnostic peaks. Comparable compounds (e.g., triazole-thiones in ) show νC=S at 1247–1255 cm⁻¹, while benzamide carbonyls absorb at ~1663–1682 cm⁻¹ .
- Solubility: The nitro and methoxy groups enhance polarity compared to non-polar analogs like naphthalene-substituted benzamides (), which may exhibit higher logP values .
Comparative Data Table
Biological Activity
3,5-Dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-cancer, antimicrobial, and neuroprotective effects based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H13N3O5S
- Molecular Weight : 357.36 g/mol
- CAS Number : 6260-80-6
Anti-Cancer Activity
Research has indicated that compounds similar to this compound exhibit significant anti-neoplastic properties. For example, studies have shown that benzamide derivatives can inhibit tumor growth through various mechanisms:
-
Mechanism of Action :
- Inhibition of cell proliferation.
- Induction of apoptosis in cancer cells.
- Disruption of angiogenesis.
-
Case Study :
A study demonstrated that a related compound showed a dose-dependent inhibition of cancer cell lines, with IC50 values indicating potent activity against breast and colon cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of the nitro group in the thiophene ring is believed to enhance its activity against various pathogens.
- Activity Against Biofilms :
- Comparative Study :
In comparative studies with other antimicrobial agents, the compound showed enhanced effectiveness against resistant strains, suggesting its potential as a therapeutic agent in infectious diseases .
Neuroprotective Effects
The neuroprotective potential of benzamide derivatives has been explored in the context of neurodegenerative disorders.
-
Cognitive Enhancement :
Compounds similar to this compound have been shown to improve cognitive functions in animal models through mechanisms involving neurotransmitter modulation . -
Inhibition of Neurodegeneration :
Studies indicate that these compounds may inhibit acetylcholinesterase activity, thus contributing to their protective effects against Alzheimer's disease .
Summary of Findings
| Biological Activity | Mechanism | Observed Effect |
|---|---|---|
| Anti-Cancer | Induces apoptosis | Significant inhibition of tumor growth |
| Antimicrobial | Disrupts biofilms | Effective against resistant strains |
| Neuroprotective | AChE inhibition | Improves cognitive functions |
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., methoxy groups at C3/C5 of benzamide, nitro group on thiophene). Chemical shifts for thiazole protons typically appear at δ 7.5–8.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times are compared against standards .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~432) .
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths/angles (e.g., thiazole-thiophene dihedral angles ~15°) .
What strategies are recommended for resolving contradictions in reported biological activities of thiazole-containing benzamide derivatives?
Advanced Research Question
Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion to rule out false positives .
Structural Analysis : Compare crystallographic data (e.g., hydrogen bonding patterns in PFOR enzyme inhibition ) with computational docking studies to confirm target engagement.
Batch Reproducibility : Test multiple synthetic batches to exclude impurity-driven effects (e.g., residual solvents or unreacted intermediates) .
How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for antimicrobial activity?
Advanced Research Question
- Systematic Substitution : Synthesize analogs with modified groups (e.g., replacing nitro with cyano on thiophene, varying methoxy positions on benzamide).
- Biological Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Activity trends may reveal that nitro groups enhance membrane penetration, while methoxy groups stabilize π-π stacking with bacterial enzymes .
- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding affinity to microbial targets .
What enzymatic targets are plausible for this compound, and how can inhibition mechanisms be experimentally validated?
Advanced Research Question
- Hypothesized Targets : Pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic microbes, based on structural analogs .
- Validation Methods :
- Enzyme Assays : Measure NADH oxidation rates in Clostridium lysates with/without the compound. IC50 values <10 µM suggest potent inhibition .
- X-ray Crystallography : Co-crystallize the compound with PFOR to visualize binding pockets (e.g., amide group interactions with Arg residues) .
How can researchers optimize the compound's solubility and stability for in vitro pharmacological studies?
Advanced Research Question
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin inclusion complexes. tert-Butyl groups on analogs increase lipophilicity, improving membrane permeability .
- Stability Testing : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4–40°C). HPLC monitors degradation products (e.g., hydrolysis of the amide bond) .
What computational tools are recommended for predicting crystallographic parameters and molecular interactions?
Advanced Research Question
- SHELX Suite : Refine X-ray diffraction data to resolve hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing dimer formation) .
- Molecular Dynamics (MD) : Simulate binding dynamics with enzymes like PFOR using GROMACS or AMBER. Trajectory analysis identifies persistent contacts (e.g., nitro group interactions with hydrophobic pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
